(Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide
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Overview
Description
(Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Cyano Group: Cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Formation of the Cyclopropyl Group: Cyclopropanation reactions using diazo compounds or cyclopropyl carbenes.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as using a base like triethylamine in an organic solvent.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiourea.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May act as a ligand for certain biological receptors.
Medicine
Drug Development:
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 3-benzothiopheneacetic acid and 2-benzothiophenecarboxylic acid.
Chloro-substituted Compounds: Compounds like 3-chlorobenzothiophene and 2-chlorobenzothiophene.
Uniqueness
(Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiophene derivatives.
Properties
IUPAC Name |
(Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-14-11-3-1-2-4-12(11)20-13(14)7-9(8-17)15(19)18-10-5-6-10/h1-4,7,10H,5-6H2,(H,18,19)/b9-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQTZLQFAKXTJK-CLFYSBASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=C(C3=CC=CC=C3S2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C\C2=C(C3=CC=CC=C3S2)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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